An In-Depth Technical Guide to 2-Naphthalenethiol: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 2-Naphthalenethiol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Naphthalenethiol (CAS No. 91-60-1), a versatile organosulfur compound. It details its chemical and physical properties, provides an in-depth experimental protocol for its synthesis via the Newman-Kwart rearrangement, and explores its applications in organic synthesis and drug development, with a focus on its derivatives exhibiting antimicrobial and anti-inflammatory activities. Safety and toxicological aspects are also discussed to ensure safe handling and informed use in a research setting.
Introduction
2-Naphthalenethiol, also known as 2-mercáptonaphthalene or thionaphthol, is an aromatic thiol with a naphthalene (B1677914) backbone.[1] Its unique structural features and the reactivity of the thiol group make it a valuable intermediate in the synthesis of a wide range of organic compounds.[2] This guide aims to be a comprehensive resource for researchers, providing detailed information on its properties, synthesis, and potential applications, particularly in the field of medicinal chemistry.
Properties of 2-Naphthalenethiol
The chemical and physical properties of 2-Naphthalenethiol are summarized in the tables below for easy reference.
Chemical and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 91-60-1 | [1] |
| Molecular Formula | C₁₀H₈S | [3] |
| Molecular Weight | 160.24 g/mol | [3] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 80-81 °C | [1] |
| Boiling Point | 92-94 °C at 0.4 mmHg | [1] |
| Solubility | Soluble in ethanol, ether, and chloroform (B151607); sparingly soluble in water. | [3] |
| Odor | Disagreeable, mercaptan-like | [3] |
Safety and Hazard Information
2-Naphthalenethiol is classified as harmful if swallowed and is an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
| Hazard Statement | GHS Pictogram | Precautionary Statements |
| H302: Harmful if swallowed | GHS07 (Exclamation Mark) | P264, P270, P301+P312, P330, P501 |
(Data sourced from PubChem and other safety data sheets)[3]
Synthesis of 2-Naphthalenethiol
The most common and efficient method for the synthesis of 2-Naphthalenethiol is through the Newman-Kwart rearrangement of O-2-naphthyl dimethylthiocarbamate, which is prepared from 2-naphthol (B1666908).[1]
Experimental Protocol: Synthesis via Newman-Kwart Rearrangement
This two-step procedure is adapted from a verified method published in Organic Syntheses.[2]
Step A: Preparation of O-2-Naphthyl dimethylthiocarbamate
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In a 500-mL three-necked flask equipped with a stirrer, thermometer, and addition funnel, dissolve 21.6 g (0.150 mol) of 2-naphthol in 100 mL of water containing 8.4 g (0.15 mol) of potassium hydroxide (B78521).
-
Cool the solution to below 10 °C in an ice bath.
-
Prepare a solution of 24.8 g (0.201 mol) of N,N-dimethylthiocarbamyl chloride in 40 mL of dry tetrahydrofuran.
-
Add the N,N-dimethylthiocarbamyl chloride solution to the stirred 2-naphthol solution over 20-30 minutes, ensuring the temperature does not exceed 12 °C.
-
After the addition is complete, remove the cooling bath and continue stirring for 10 minutes.
-
Make the reaction mixture alkaline with 50 mL of 10% potassium hydroxide and extract three times with 100-mL portions of benzene.
-
Combine the organic layers, wash with saturated sodium chloride solution, and dry over anhydrous magnesium sulfate (B86663).
-
Remove the solvent by distillation to obtain the crude product.
-
Recrystallize the crude product from 75 mL of absolute methanol (B129727) to yield O-2-naphthyl dimethylthiocarbamate as colorless crystals.
Step B: 2-Naphthalenethiol via Newman-Kwart Rearrangement and Hydrolysis
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Place 23.1 g (0.100 mol) of O-2-naphthyl dimethylthiocarbamate in a 250-mL flask fitted with a diffusion tube and sweep with nitrogen.
-
Heat the flask in a salt bath at 270–275 °C for 45 minutes.
-
After cooling, add a solution of 8.4 g (0.15 mol) of potassium hydroxide in 10 mL of water and 75 mL of ethylene (B1197577) glycol to the flask.
-
Replace the diffusion tube with a condenser and heat the mixture at reflux for 1 hour to hydrolyze the intermediate S-aryl thiocarbamate.
-
Pour the cooled reaction mixture onto 150 g of ice.
-
After the ice has melted, wash the mixture twice with 150-mL portions of chloroform (discard the chloroform layers).
-
Cautiously acidify the aqueous layer with concentrated hydrochloric acid and extract three times with 75-mL portions of chloroform.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Remove the solvent by distillation to yield the crude 2-Naphthalenethiol.
-
Purify the crude product by vacuum distillation to obtain pure 2-Naphthalenethiol.
Synthesis Workflow
Caption: Synthesis of 2-Naphthalenethiol from 2-Naphthol.
Applications in Research and Drug Development
2-Naphthalenethiol serves as a versatile building block in organic synthesis for the creation of more complex molecules with potential biological activities.
Antimicrobial Derivatives
Derivatives of 2-naphthol, and by extension, those potentially derived from 2-naphthalenethiol, have shown promise as antimicrobial agents.[4][5] For example, 1-aminoalkyl-2-naphthol derivatives have been synthesized and screened for their activity against various bacterial and fungal strains, with some compounds exhibiting potent activity against multidrug-resistant (MDR) strains.[4]
General Experimental Protocol for Antimicrobial Screening (Broth Microdilution Method):
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Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in a suitable broth medium to achieve a range of concentrations.
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Include positive (broth with microorganism, no compound) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions for the specific microorganism.
-
The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Derivatives (COX Inhibitors)
Naphthalene derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in the development of anti-inflammatory drugs.[6][7] Certain pyrazole-clubbed thiazole (B1198619) derivatives containing a naphthalene moiety have demonstrated significant COX-1 and COX-2 inhibitory activity.[6]
General Experimental Protocol for In Vitro COX Inhibition Assay:
-
A colorimetric COX inhibitor screening assay kit is typically used.
-
The assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
-
Prepare solutions of the test compounds at various concentrations.
-
In a 96-well plate, add the reaction buffer, heme, COX-1 or COX-2 enzyme, and the test compound or a known inhibitor (as a control).
-
Initiate the reaction by adding arachidonic acid (the substrate).
-
Incubate the plate for a specified time at a controlled temperature.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).
Logical Workflow for Drug Discovery
Caption: Drug discovery workflow starting from 2-Naphthalenethiol.
Toxicology and Metabolism
While specific toxicological data for 2-Naphthalenethiol is limited, information on naphthalene and its metabolites, such as 2-naphthol, provides valuable insights. Naphthalene itself is not considered genotoxic in vivo, but some of its metabolites, particularly naphthoquinones, can cause chromosomal damage in vitro.[8] In vitro studies on human hematopoietic fetal progenitors have shown that while naphthalene did not affect their proliferation, its metabolites, including 2-naphthol and 1,4-naphthoquinone (B94277), strongly inhibited their clonogenicity.[9]
The metabolism of naphthalene in humans primarily occurs in the liver via cytochrome P450 enzymes, leading to the formation of 1-naphthol (B170400) and 2-naphthol.[10][11] These can be further metabolized through conjugation with sulfate or glucuronic acid for excretion.[12] It is plausible that 2-Naphthalenethiol would undergo similar metabolic transformations involving its thiol group.
Conclusion
2-Naphthalenethiol is a valuable and versatile chemical intermediate with established synthetic routes and a range of potential applications. Its utility as a precursor for compounds with interesting biological activities, particularly in the antimicrobial and anti-inflammatory arenas, makes it a compound of significant interest for researchers in drug discovery and development. This guide provides a solid foundation of its properties, synthesis, and applications, and underscores the importance of safe handling practices. Further research into the synthesis and biological evaluation of novel 2-Naphthalenethiol derivatives is warranted to fully explore its therapeutic potential.
References
- 1. 2-Naphthalenethiol - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 2-Naphthalenethiol | C10H8S | CID 7058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of new 2-(3-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole derivatives with potential analgesic and anti-inflammatory activities: In vitro, in vivo and in silico investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Genetic toxicity of naphthalene: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro toxicity of naphthalene, 1-naphthol, 2-naphthol and 1,4-naphthoquinone on human CFU-GM from female and male cord blood donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Naphthalene metabolism in relation to target tissue anatomy, physiology, cytotoxicity and tumorigenic mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro metabolism of naphthalene by human liver microsomal cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
